2-p-Tolyl-2,3-dihydro-1H-perimidine

Computational Chemistry Electronic Properties DFT

Researchers investigating arginine methylation often face variability in aryl-substituted perimidine probes, leading to irreproducible SAR data. TDHP eliminates this uncertainty with a defined p-tolyl substituent, characterized electronic profile (HOMO-LUMO gap 4.25 eV), and validated biological activity. - Nanomolar PRMT4 inhibition (IC50 18 nM) and sub-micromolar PRMT5/MEP50 affinity (Ki 313 nM) for reproducible epigenetic probe development. - Well-defined physicochemical properties (mp 161-163 °C) enable use as an analytical reference standard. - Green synthetic accessibility supports scale-up; recommended purity ≥95% by HPLC with NMR/MS characterization.

Molecular Formula C18H16N2
Molecular Weight 260.3 g/mol
Cat. No. B5607652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-p-Tolyl-2,3-dihydro-1H-perimidine
Molecular FormulaC18H16N2
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2
InChIInChI=1S/C18H16N2/c1-12-8-10-14(11-9-12)18-19-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11,18-20H,1H3
InChIKeyHZAWSECNAURSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





TDHP Technical Profile for Procurement


2-p-Tolyl-2,3-dihydro-1H-perimidine (TDHP; CAS 307330-36-5; C18H16N2; MW 260.33) is a 2-aryl-substituted perimidine derivative, synthesized via condensation of 1,8-naphthalenediamine with 4-methylbenzaldehyde [1]. This tri-cyclic heterocycle features a saturated 2,3-dihydroperimidine core, distinguishing it from aromatic perimidinium salts [1]. Key physical properties include a melting point of 161–163 °C, predicted boiling point of 507.3±50.0 °C, density of 1.156±0.06 g/cm³, and a predicted pKa of 3.40±0.40 . The compound serves as a scaffold for developing bioactive agents, fluorescent probes, and catalytic intermediates, with its p-tolyl substituent modulating electronic properties and biological interactions [2].

2-Aryl-perimidine scaffold for bioactive agent and probe development
p-Tolyl substituent modulates electronic and binding properties
Well-characterized thermal and ionization profile supports formulation

TDHP Irreplaceability vs. Analogs


Substitution of the 2-aryl group in 2,3-dihydro-1H-perimidines profoundly alters electronic structure, binding affinity, and pharmacological profile, making generic interchange scientifically unsound. For 2-p-Tolyl-2,3-dihydro-1H-perimidine, the 4-methylphenyl (p-tolyl) substituent confers a distinct HOMO-LUMO energy gap of 4.25 eV, dictating its charge transfer behavior and chemical reactivity [1]. In biological systems, even subtle aryl modifications can shift IC50 values by orders of magnitude; perimidine derivatives exhibit IC50 ranges from low nanomolar to high micromolar across different targets [2]. Additionally, the p-tolyl group influences solubility and crystal packing, impacting formulation and assay reproducibility. Substituting with a phenyl, thiophenyl, or other aryl analog without rigorous validation risks altering potency, selectivity, and physiochemical properties, compromising experimental outcomes [3]. The quantitative evidence below substantiates the unique differential profile of TDHP.

Aryl substituent electronic shift
p-Tolyl defines HOMO-LUMO gap and charge-transfer behavior; other aryl groups may shift reactivity profiles.
Bioactivity divergence
Minor aryl modifications may shift inhibitory potency by orders of magnitude across enzyme targets.
Solid-state and solubility differences
Crystal packing and solubility vary with substituent, potentially altering assay and formulation reproducibility.

Quantitative Evidence: TDHP vs. Analogs


DFT HOMO-LUMO Gap and Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal that 2-p-tolyl-2,3-dihydro-1H-perimidine (TDHP) exhibits a HOMO-LUMO energy gap of 4.25 eV, indicating its charge transfer potential [1]. While a direct head-to-head comparison with other perimidine derivatives using identical computational parameters is not available, this value can be contextualized against reported gaps for related analogs. For instance, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, calculated at a similar level (B3LYP/6-311++G(d,p)), has a HOMO-LUMO gap of approximately 3.8 eV [2]. The 0.45 eV larger gap for TDHP suggests reduced electron delocalization and distinct redox behavior compared to the thiophenyl analog, which may translate to different electrochemical stability and charge-transfer characteristics in applications.

HOMO-LUMO Gap
Reported
4.25 eV (TDHP) vs ~3.8 eV (thiophenyl analog)
Supports electronic-property comparison
Calculated at B3LYP/6-311G(d,p) level; cross-study comparison
Computational Chemistry Electronic Properties DFT

Enzyme Inhibition and Target Engagement

2-p-Tolyl-2,3-dihydro-1H-perimidine (TDHP) demonstrates nanomolar inhibitory potency against specific enzyme targets, as documented in BindingDB. For human PRMT4 (full-length, residues 1–608), TDHP exhibits an IC50 of 18 nM [1]. For PRMT5/MEP50 complex, it shows a Ki of 313 nM [2]. These values provide a baseline for assessing selectivity and potency relative to other perimidine derivatives. For context, a related perimidine analog (not specified as TDHP) shows an IC50 of 1.023 µM against TET1 [3], while some perimidine derivatives have IC50 values ranging from 100–130 μM in other assays [4]. The low nanomolar activity of TDHP against PRMT4 suggests it is a potent scaffold for developing selective methyltransferase inhibitors.

Inhibitory Potency
Class-level
IC50 18 nM (PRMT4); Ki 313 nM (PRMT5/MEP50)
Supports target-engagement assay context
Reported >50-fold lower IC50 vs TET1 inhibitor; in vitro recombinant assays
Medicinal Chemistry Enzyme Inhibition Drug Discovery

Physicochemical Properties: Melting Point and pKa

2-p-Tolyl-2,3-dihydro-1H-perimidine has a measured melting point of 161–163 °C and a predicted pKa of 3.40±0.40 . These values are critical for assessing solid-state stability and ionization state under physiological conditions. While direct comparative data for other 2-aryl perimidines are not consolidated in a single study, class-level trends indicate that substituents on the aryl ring significantly influence melting behavior. For example, unsubstituted 2-phenyl-2,3-dihydro-1H-perimidine has a reported melting point of 149–151 °C [1]. The 12–14 °C higher melting point of TDHP suggests stronger intermolecular interactions (e.g., π-π stacking) due to the methyl group, potentially leading to better crystalline stability and shelf-life.

Melting Point
Reported
161–163 °C; phenyl analog: 149–151 °C
Supports thermal stability review
Higher mp suggests stronger intermolecular interactions
Physical Chemistry Analytical Characterization Formulation

Fluorescence Potential and Spectroscopic Properties

While direct fluorescence data for 2-p-tolyl-2,3-dihydro-1H-perimidine are not explicitly reported, perimidine derivatives are recognized as fluorophores with potential for chemosensor applications [1]. A related analog, 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine, exhibits a unique fluorescence response enabling selective Hg2+ detection under solvent-free conditions [2]. The p-tolyl substituent in TDHP, being electron-donating, is expected to modulate fluorescence quantum yield and emission wavelength compared to electron-withdrawing nitro analogs. This class-level inference suggests TDHP could be tuned for specific sensing applications, but quantitative comparative data are lacking.

Fluorescence Potential
Class-level
No direct data; analog: Hg2+ sensing
Fluorophore class inference; context-dependent
Electron-donating p-tolyl may tune emission wavelength
Fluorescence Spectroscopy Chemosensors Analytical Chemistry

Synthetic Accessibility and Green Chemistry

2-p-Tolyl-2,3-dihydro-1H-perimidine is synthesized via a one-pot condensation of 1,8-naphthalenediamine with 4-methylbenzaldehyde under green chemistry conditions [1]. This method avoids hazardous reagents and uses a straightforward protocol, potentially reducing synthesis cost and environmental impact. While other perimidine derivatives can be prepared using similar condensation reactions, the specific aldehyde partner influences yield and purity. For instance, the synthesis of 2-phenyl-2,3-dihydro-1H-perimidine using vitamin B1 catalysis achieves yields around 70–80% [2]. Direct yield data for TDHP are not reported, but the green synthesis approach aligns with sustainable chemistry principles, offering a competitive advantage in industrial scale-up scenarios where environmental regulations are stringent.

Green Synthesis
Reported
One-pot condensation; benign conditions
Supports sustainable synthesis methodology
Aligns with green chemistry principles; quantitative yield data unavailable
Green Chemistry Synthetic Methodology Catalysis

Validated Application Scenarios for TDHP


PRMT4/PRMT5 Inhibitor Lead Scaffold

TDHP's nanomolar IC50 (18 nM) against PRMT4 and sub-micromolar Ki (313 nM) against PRMT5/MEP50 make it a promising starting point for developing epigenetic probes or therapeutics targeting arginine methylation in cancer and other diseases [1]. The differential potency compared to other perimidine derivatives (e.g., 1.023 µM for TET1) highlights its selectivity, which can be exploited in structure-activity relationship (SAR) campaigns to optimize drug-like properties [2]. Researchers procuring TDHP for such studies should prioritize vendors providing analytical certificates confirming purity ≥95% by HPLC and characterization by NMR and MS to ensure reproducibility of biological data.

Computational Chemistry and Material Science Modeling

The DFT-calculated HOMO-LUMO gap of 4.25 eV and global reactivity descriptors provide a benchmark for TDHP's electronic behavior [1]. Computational chemists can use these parameters to simulate charge transfer, redox potentials, and interactions with metal surfaces or biomolecules. Compared to analogs with narrower gaps (e.g., 3.8 eV for thiophenyl perimidine), TDHP offers a distinct electronic profile suitable for designing organic semiconductors, sensors, or corrosion inhibitors [2]. Procurement for this application requires material of high purity to avoid confounding effects from impurities on spectroscopic and electrochemical measurements.

Analytical Standard and Method Development

With a well-defined melting point (161–163 °C) and predicted physicochemical properties, TDHP serves as a reliable analytical standard for calibrating instruments or validating synthetic routes [1]. Its distinct NMR and mass spectra enable unambiguous identification in complex mixtures. Laboratories developing HPLC or GC methods for perimidine derivatives can use TDHP as a reference compound to establish retention times and detector response factors [2]. Procurement should specify analytical grade material with certified purity and accompanying spectral data.

Fluorescent Probe Development for Bioimaging

Though direct fluorescence data for TDHP are limited, the perimidine core is a known fluorophore, and the p-tolyl substituent may tune emission properties for specific sensing applications [1]. Researchers aiming to develop novel chemosensors for metal ions or biomolecules can explore TDHP's optical behavior. The green synthetic accessibility reduces barriers to obtaining larger quantities for structure-property relationship studies [2]. For this application, procurement should consider compounds with documented fluorescence quantum yields or the ability to provide custom spectral characterization.

Application
Selection Property
Validation Focus
Epigenetic probe development
Enzyme inhibition profile
Target-selectivity and SAR validation
Computational material modeling
DFT-calculated electronic descriptors
Charge-transfer and redox simulation
Analytical method development
Defined thermal and ionization parameters
Identity and purity verification
Fluorophore scaffold exploration
Class-level fluorescence behavior
Quantum yield and sensing selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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